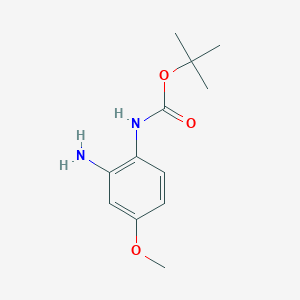

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

Description

The exact mass of the compound tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-butyl N-(2-amino-4-methoxyphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(2-amino-4-methoxyphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTRVXDBOSVFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444416 | |

| Record name | tert-butyl N-(2-amino-4-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213118-56-0 | |

| Record name | tert-butyl N-(2-amino-4-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 213118-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Physicochemical Landscape of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical properties of the organic compound tert-butyl N-(2-amino-4-methoxyphenyl)carbamate. Due to the limited availability of experimental data for this specific molecule in peer-reviewed literature and chemical databases, this document provides a combination of computationally predicted properties and standardized experimental protocols for their determination.

Predicted Physicochemical Properties

Given the absence of experimentally verified data, the following table summarizes the predicted physical properties for a closely related isomer, tert-butyl N-(4-amino-2-methoxyphenyl)carbamate. These values, sourced from computational models, offer a valuable estimation for the physical characteristics of the target compound and can guide initial experimental design. It is imperative to note that these are predictions for a structural isomer and should be confirmed experimentally for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate.

| Property | Predicted Value | Source |

| Molecular Formula | C12H18N2O3 | - |

| Molecular Weight | 238.28 g/mol | PubChemLite |

| Monoisotopic Mass | 238.13174 Da | PubChemLite[1] |

| XlogP (predicted) | 2.0 | PubChemLite[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Experimental Protocols for Physical Property Determination

To facilitate the experimental characterization of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate, the following are detailed, standardized methodologies for determining key physical properties of solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind a small amount of the compound using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Boiling Point Determination (for liquids or as a decomposition indicator)

While typically determined for liquids, observing the behavior of a solid upon heating can indicate a boiling point or a decomposition temperature.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

-

Clamp and stand

Procedure (for a small sample that may melt and then boil):

-

Place a small amount of the substance into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heat the bath gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, note the temperature. This is the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for purification, formulation, and biological studies.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes or cylinders

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, accurately weighed amount of the solid (e.g., 1-5 mg) into a test tube.

-

Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid has dissolved, the compound is considered soluble under these conditions. If not, continue adding the solvent in measured increments, agitating after each addition, until the solid dissolves or a maximum volume is reached.

-

Record the solubility in terms of mass per volume (e.g., mg/mL). The test should be repeated with a variety of polar and non-polar solvents to create a solubility profile.

Workflow for Physical Property Determination of a Novel Compound

The following diagram illustrates a logical workflow for the physical characterization of a newly synthesized organic compound like tert-butyl N-(2-amino-4-methoxyphenyl)carbamate.

References

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate chemical structure and IUPAC name

Disclaimer: Detailed experimental data and established synthesis protocols for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate are limited in publicly available scientific literature. This guide provides information on a closely related isomer, tert-butyl N-(4-amino-2-methoxyphenyl)carbamate, and proposes a general synthetic approach for the target compound based on established chemical principles.

Chemical Structure and IUPAC Name

The chemical structure of the requested compound, tert-butyl N-(2-amino-4-methoxyphenyl)carbamate , is presented below, followed by the IUPAC name and data for a structurally related isomer, tert-butyl N-(4-amino-2-methoxyphenyl)carbamate .

Requested Compound:

-

Common Name: tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

-

Chemical Structure:

-

IUPAC Name: tert-butyl (2-amino-4-methoxyphenyl)carbamate

Structural Isomer:

-

Common Name: tert-butyl N-(4-amino-2-methoxyphenyl)carbamate[1]

-

IUPAC Name: tert-butyl (4-amino-2-methoxyphenyl)carbamate[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₃ | PubChemLite[1] |

| Monoisotopic Mass | 238.13174 Da | PubChemLite[1] |

| XlogP (predicted) | 2.0 | PubChemLite[1] |

| Predicted Collision Cross Section (CCS) values (Ų) | ||

| [M+H]⁺ | 154.6 | PubChemLite[1] |

| [M+Na]⁺ | 161.4 | PubChemLite[1] |

| [M-H]⁻ | 158.2 | PubChemLite[1] |

Proposed Synthetic Pathway

A plausible synthetic route to obtain tert-butyl N-(2-amino-4-methoxyphenyl)carbamate can be conceptualized starting from 4-methoxy-2-nitroaniline. The general workflow would involve the protection of the amino group, followed by the reduction of the nitro group.

Caption: Proposed synthesis workflow for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate.

Experimental Protocols

The following are generalized experimental protocols for the key steps outlined in the proposed synthetic pathway. These are based on standard procedures for similar transformations and may require optimization for this specific substrate.

Step 1: Synthesis of tert-Butyl (4-methoxy-2-nitrophenyl)carbamate (Boc Protection)

This procedure is adapted from a general method for the Boc protection of anilines.

-

Materials and Reagents:

-

4-Methoxy-2-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 4-methoxy-2-nitroaniline in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (e.g., triethylamine, 1.5 equivalents) and a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Step 2: Synthesis of tert-Butyl N-(2-amino-4-methoxyphenyl)carbamate (Nitro Group Reduction)

This protocol describes a common method for the reduction of an aromatic nitro group.

-

Materials and Reagents:

-

tert-Butyl (4-methoxy-2-nitrophenyl)carbamate

-

Reducing agent: e.g., Iron powder (Fe) and Hydrochloric acid (HCl), or Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or ammonium formate).

-

Solvent: e.g., Ethanol (EtOH), Methanol (MeOH), or Ethyl acetate (EtOAc).

-

-

Procedure (using Iron and HCl):

-

Suspend tert-butyl (4-methoxy-2-nitrophenyl)carbamate and iron powder (3-5 equivalents) in a mixture of ethanol and water.

-

Heat the mixture to reflux.

-

Add concentrated hydrochloric acid dropwise.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a base such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

-

Further purification can be achieved by column chromatography if necessary.

-

Note: The choice of reagents and reaction conditions may need to be optimized to achieve the best yield and purity for this specific synthesis. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Technical Guide: tert-Butyl N-(2-amino-4-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical identity, synthesis, and properties of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate. Extensive searches of chemical databases and scientific literature indicate that a specific CAS (Chemical Abstracts Service) number has not been assigned to this particular isomer. This suggests that the compound is not widely commercially available or extensively documented in published research.

This guide provides a comprehensive overview of a proposed synthetic route to obtain tert-butyl N-(2-amino-4-methoxyphenyl)carbamate, based on established chemical transformations for analogous compounds. Furthermore, we present available data for closely related isomers and a key precursor to offer valuable comparative insights for research and development purposes. Detailed experimental protocols, data tables, and process diagrams are included to facilitate further investigation by the scientific community.

Chemical Identity and CAS Number

As of the latest searches, a CAS number for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate has not been found in prominent chemical databases such as PubChem or commercial supplier catalogs. This absence suggests that this specific positional isomer is not a commonly registered chemical substance.

For reference, the CAS numbers for related isomers and a key synthetic precursor are provided below.

| Compound Name | Structure | CAS Number |

| tert-Butyl N-(5-amino-2-methoxyphenyl)carbamate |  | 312300-45-1[1] |

| tert-Butyl N-(4-amino-2-methoxyphenyl)carbamate |  | Not Assigned |

| tert-Butyl N-(4-methoxy-2-nitrophenyl)carbamate |  | 185428-90-4[2] |

Proposed Synthetic Pathway

A logical and efficient synthetic route to tert-butyl N-(2-amino-4-methoxyphenyl)carbamate involves a two-step process starting from the commercially available 4-methoxy-2-nitroaniline.

-

Boc Protection: The amino group of 4-methoxy-2-nitroaniline is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate.

-

Nitro Group Reduction: The nitro group of the Boc-protected intermediate is then reduced to an amino group to afford the target compound.

This synthetic approach is illustrated in the workflow diagram below.

Experimental Protocols

While a specific protocol for the target molecule is not available, the following are detailed methodologies for the key transformations based on similar compounds reported in the literature.

Boc Protection of an Aniline Derivative

This protocol is adapted from the synthesis of related Boc-protected anilines.[3]

Materials:

-

4-Methoxy-2-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve 4-methoxy-2-nitroaniline (1 equivalent) in the chosen solvent (e.g., DCM).

-

Add the base (e.g., TEA, 1.5 equivalents) and a catalytic amount of DMAP.

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate, can be purified by recrystallization or column chromatography.

Reduction of an Aromatic Nitro Group

This protocol is a general method for the reduction of a nitro group in the presence of a Boc-protecting group.

Materials:

-

tert-Butyl N-(4-methoxy-2-nitrophenyl)carbamate

-

Palladium on carbon (10% Pd/C) or Iron powder (Fe) and Ammonium Chloride (NH₄Cl)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (if using Pd/C)

Procedure (Catalytic Hydrogenation):

-

Dissolve tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 5-10 mol % of palladium).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired product, tert-butyl N-(2-amino-4-methoxyphenyl)carbamate.

Procedure (Iron-mediated Reduction):

-

In a round-bottom flask, create a suspension of iron powder (3-5 equivalents) and ammonium chloride (1-2 equivalents) in a mixture of ethanol and water.

-

Heat the suspension to reflux.

-

Add a solution of tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate (1 equivalent) in ethanol dropwise to the refluxing mixture.

-

Continue refluxing for 1-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter through Celite.

-

Concentrate the filtrate and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Physicochemical Data of Related Compounds

The following table summarizes the available physicochemical data for the precursor and a known isomer. This information can be useful for characterizing the target compound upon its synthesis.

| Property | tert-Butyl N-(4-methoxy-2-nitrophenyl)carbamate[2] | tert-Butyl N-(5-amino-2-methoxyphenyl)carbamate[1] |

| Molecular Formula | C₁₂H₁₆N₂O₅ | C₁₂H₁₈N₂O₃ |

| Molecular Weight | 268.27 g/mol | 238.28 g/mol |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| XLogP3 | 2.5 | 1.8 |

Logical Relationships in Synthesis

The synthesis of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate relies on a logical sequence of protecting group chemistry and functional group interconversion. The diagram below illustrates the decision-making process and rationale behind the proposed synthetic steps.

Conclusion

References

Solubility profile of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate in common lab solvents

Solubility Profile of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility characteristics of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate. Due to the absence of publicly available experimental solubility data for this specific compound, this document offers a predictive assessment based on its molecular structure and the physicochemical properties of its constituent functional groups. Furthermore, it outlines a detailed experimental protocol for determining equilibrium solubility using the widely accepted shake-flask method, ensuring that researchers can generate precise, quantitative data for their specific applications. This guide is intended to be a foundational resource for scientists working with this compound in synthesis, purification, formulation, and various analytical workflows.

Introduction and Molecular Structure Analysis

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is a substituted aniline derivative incorporating a carbamate protecting group. Its solubility in common laboratory solvents is dictated by the interplay between its polar and non-polar functionalities. A thorough understanding of its solubility is critical for applications ranging from reaction condition optimization to formulation development in medicinal chemistry.

The key structural features influencing its solubility are:

-

tert-Butyl Group: This bulky, non-polar aliphatic group significantly increases the molecule's lipophilicity. It is known to enhance solubility in non-polar solvents due to favorable van der Waals interactions and can disrupt crystal lattice formation, which can sometimes improve solubility.[1][2]

-

Carbamate Group (-NHCOO-): This is a polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, O-R). This feature is expected to promote solubility in polar aprotic and, to a lesser extent, polar protic solvents.[3][4]

-

Aniline Moiety (Aromatic Amine): The primary amino group (-NH₂) and the aromatic ring contribute to the molecule's overall polarity. The amino group can form hydrogen bonds with protic solvents. Aniline itself is moderately soluble in water and shows good solubility in many organic solvents.[5][6] The solubility of the amino group is pH-dependent; it will be significantly more soluble in acidic aqueous solutions due to the formation of the anilinium salt.[6][7]

-

Methoxy Group (-OCH₃): Attached to the aromatic ring, the methoxy group is a weakly polar ether linkage. It can act as a hydrogen bond acceptor and can subtly influence the molecule's electronic properties and crystal packing, thereby affecting solubility.[8][9]

Overall, the molecule presents a balance of lipophilic (tert-butyl, phenyl ring) and hydrophilic (amino, carbamate, methoxy) characteristics, suggesting it will exhibit varied solubility across a spectrum of common laboratory solvents.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate in a range of common laboratory solvents. These predictions are derived from a structural analysis based on the principle of "like dissolves like" and the known behavior of its functional groups.

| Solvent Class | Solvent | Predicted Solubility | Justification |

| Polar Protic | Water | Low / Insoluble | The large non-polar surface area from the tert-butyl group and the phenyl ring likely dominates, overcoming the hydrogen bonding potential of the amino and carbamate groups. Solubility is expected to increase significantly under acidic pH due to protonation of the amino group.[6] |

| Methanol | Moderate to High | Methanol's polarity and ability to hydrogen bond with the amino and carbamate groups, combined with its small alkyl nature that can interact with the non-polar parts of the molecule, should facilitate dissolution. | |

| Ethanol | Moderate to High | Similar to methanol, but its slightly larger alkyl chain may offer slightly better interaction with the non-polar regions of the solute. | |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is an excellent solvent for a wide range of organic compounds. Its moderate polarity is well-suited to dissolve molecules with a mix of polar and non-polar features like the target compound. |

| Tetrahydrofuran (THF) | High | THF's ether oxygen can act as a hydrogen bond acceptor for the N-H groups, and its cyclic structure provides a good balance for solvating both polar and non-polar moieties. | |

| Acetone | High | The polar carbonyl group of acetone can effectively interact with the polar groups of the solute, while its methyl groups can solvate the non-polar regions. | |

| Acetonitrile (ACN) | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may result in slightly lower, but still significant, solubility. | |

| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules, including those with hydrogen bond donors. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar solvent capable of disrupting intermolecular forces in the solid state and solvating both polar and non-polar groups effectively. | |

| Non-Polar | Toluene | Moderate | The aromatic ring of toluene can engage in π-π stacking interactions with the phenyl ring of the solute, and its overall non-polar nature will solvate the tert-butyl group. The polar groups may limit very high solubility. |

| Hexanes / Heptane | Low / Insoluble | These aliphatic hydrocarbon solvents lack the polarity needed to effectively solvate the polar amino, carbamate, and methoxy groups, leading to poor solubility. | |

| Diethyl Ether | Moderate | The ether's oxygen provides some polarity and hydrogen bond accepting capability, while the ethyl groups interact well with the non-polar parts of the solute. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[10][11] The following protocol provides a detailed methodology for quantitatively determining the solubility of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate.

3.1 Materials and Equipment

-

Test Compound: tert-butyl N-(2-amino-4-methoxyphenyl)carbamate, solid, high purity.

-

Solvents: High-purity (e.g., HPLC grade) solvents as required.

-

Equipment:

-

Analytical balance (4-decimal place).

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

-

Thermostatically controlled orbital shaker or incubator.[10]

-

Centrifuge.

-

Volumetric flasks and pipettes.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility).

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

-

3.2 Experimental Workflow Diagram

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

3.3 Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid tert-butyl N-(2-amino-4-methoxyphenyl)carbamate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.[12]

-

Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Securely seal the vial with a PTFE-lined cap.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[10]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vial from the shaker and allow it to stand for a short period to let the excess solid settle.

-

To further separate the solid and liquid phases, centrifuge the vial (e.g., at 10,000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.[12]

-

-

Quantification and Data Analysis:

-

Prepare a stock solution of the test compound with a known concentration in a suitable solvent.

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them using a suitable analytical method (e.g., HPLC-UV).

-

Dilute the filtered sample solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.[11]

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The final solubility should be reported in units such as mg/mL or mol/L at the specified temperature.

-

Conclusion

While specific, experimentally-derived solubility data for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is not currently available in public literature, a robust predictive profile can be established through structural analysis. The compound is predicted to have high solubility in polar aprotic solvents like DCM, THF, and DMSO, moderate to high solubility in alcohols, and low solubility in water and non-polar aliphatic solvents. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and standardized method for its determination. This information is paramount for the effective design of synthetic routes, purification strategies, and formulation studies involving this compound.

References

- 1. Effect of tert -butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC05671A [pubs.rsc.org]

- 2. Butyl group - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bioassaysys.com [bioassaysys.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic and Analytical Profile of tert-butyl N-(2-aminophenyl)carbamate: A Technical Overview

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a summary of available spectroscopic data for tert-butyl N-(2-aminophenyl)carbamate, a constitutional isomer of the requested tert-butyl N-(2-amino-4-methoxyphenyl)carbamate. Due to a lack of publicly available experimental data for the specified 2-amino-4-methoxy isomer, this document presents a comprehensive analysis of the closely related 2-amino analogue. The guide includes tabulated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, alongside detailed, generalized experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A logical workflow for the spectroscopic analysis of a novel compound is also presented using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers working with related molecular scaffolds.

Introduction

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate belongs to a class of carbamate-protected aromatic amines. Such compounds are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry, where the Boc (tert-butoxycarbonyl) protecting group offers a robust and easily removable shield for primary and secondary amines. The strategic placement of amino and methoxy substituents on the phenyl ring can significantly influence the molecule's chemical reactivity and biological activity.

Despite a thorough literature search, a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate could not be located. This guide therefore focuses on the spectroscopic characterization of its structural isomer, tert-butyl N-(2-aminophenyl)carbamate, for which verified data is available.

Spectroscopic Data for tert-butyl N-(2-aminophenyl)carbamate

The following tables summarize the reported ¹H and ¹³C NMR spectroscopic data for tert-butyl N-(2-aminophenyl)carbamate.[1]

¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.25 | d | 8 | 1H | Ar-H |

| 7.01 | m | 1H | Ar-H | |

| 6.80 | m | 2H | Ar-H | |

| 6.22 | bs | 1H | NH | |

| 3.72 | bs | 2H | NH₂ | |

| 1.51 | s | 9H | C(CH₃)₃ |

d = doublet, m = multiplet, bs = broad singlet, s = singlet

¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 153.94 | C=O |

| 139.18 | Ar-C |

| 126.20 | Ar-C |

| 125.09 | Ar-C |

| 124.79 | Ar-C |

| 120.13 | Ar-C |

| 117.98 | Ar-C |

| 80.67 | C (CH₃)₃ |

| 28.34 | C(C H₃)₃ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally in the range of 0 to 220 ppm.

Infrared (IR) Spectroscopy

IR spectra for solid samples are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. A common method for sample preparation is the thin solid film technique. A small amount of the solid sample is dissolved in a volatile solvent, such as methylene chloride. A drop of this solution is then placed on a salt plate (e.g., KBr or NaCl). After the solvent evaporates, a thin film of the compound remains, which is then analyzed. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a translucent disk.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the instrument via direct infusion or through a liquid chromatography (LC) system. ESI generates gas-phase ions from the analyte in solution, which are then guided into the mass analyzer to determine their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound using various spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis of a Compound.

Conclusion

References

Historical context of the first synthesis of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

A Technical Guide to the Synthesis of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

This document provides a detailed historical and technical overview of a key synthetic pathway for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate, an important intermediate in the preparation of various biologically active molecules. While the definitive "first" synthesis of this compound is not readily apparent in the surveyed literature, this guide presents a well-documented and optimized synthetic route, complete with experimental protocols, quantitative data, and a visual representation of the workflow. This information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate and its derivatives are crucial building blocks in medicinal chemistry. Notably, they serve as key intermediates in the synthesis of targeted therapies. The synthetic route detailed herein proceeds via a three-step process from a commercially available starting material, involving acylation, nucleophilic substitution, and reduction.

Synthetic Pathway Overview

The synthesis begins with the protection of the amino group of 4-fluoro-2-methoxy-5-nitroaniline via acylation. This is followed by a nucleophilic aromatic substitution reaction, and the sequence is completed with the reduction of the nitro group to an amine.

Experimental Workflow Diagram

Caption: Synthetic workflow for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reactant quantities and product yields.

Table 1: Reagents for the Synthesis of (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Ratio |

| 4-fluoro-2-methoxy-5-nitroaniline | 186.14 | 4.0 | 21.5 | 1.0 |

| Triethylamine | 101.19 | - | 32.25 | 1.5 |

| DMAP | 122.17 | 0.52 | 4.3 | 0.2 |

| Boc Anhydride (Boc₂O) | 218.25 | 9.4 | 43.0 | 2.0 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |

Table 2: Reagents for the Synthesis of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |

| (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | 286.26 | - | - | 1.0 |

| N¹,N¹,N²-trimethylethane-1,2-diamine | 102.18 | - | - | - |

| DIPEA | 129.24 | 3.82 mL | 22.0 | - |

| N,N-Dimethylacetamide (DMA) | 87.12 | 100 mL | - | - |

Table 3: Reagents for the Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Ratio |

| {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | 368.45 | 2.5 | 6.8 | 1.0 |

| 80% Hydrazine Hydrate | 50.06 | 1.7 | 34.0 | 5.0 |

| FeCl₃ | 162.20 | 0.5 | 3.0 | 0.44 |

| Activated Carbon | - | - | - | - |

| Ethanol | 46.07 | - | - | - |

Table 4: Summary of Reaction Yields

| Step | Product | Yield (%) |

| 1. Acylation | (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | 90 |

| 2. Nucleophilic Substitution | {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | 92 |

| 3. Reduction | tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate | 98 |

| Overall Yield | 81 |

Detailed Experimental Protocols

The following protocols are adapted from the cited literature and provide a step-by-step guide for the synthesis.[1][2][3]

Step 1: Synthesis of (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester[1]

-

A solution of 4-fluoro-2-methoxy-5-nitroaniline (4.0 g, 21.5 mmol), triethylamine (32.25 mmol), and 4-dimethylaminopyridine (DMAP) (0.52 g, 4.3 mmol) in dichloromethane (DCM) (50 mL) is cooled to 0-5 °C in an ice/water bath.

-

Di-tert-butyl dicarbonate (Boc₂O) (9.4 g, 43.0 mmol) in DCM (30 mL) is added slowly to the mixture.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with DCM (3 x 300 mL).

-

The combined organic layers are separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product as a yellow solid (5.5 g, 90% yield).

Step 2: Synthesis of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester[1]

-

To a solution of the product from Step 1 in N,N-Dimethylacetamide (DMA) (100 mL), add N¹,N¹,N²-trimethylethane-1,2-diamine and N,N-Diisopropylethylamine (DIPEA) (3.82 mL, 22.0 mmol).

-

The mixture is heated to 60 °C and stirred at this temperature for 2 hours.

-

Water (200 mL) is added to the reaction mixture, which is then extracted with DCM (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under vacuum to give the product as an orange solid (7.5 g, 92% yield).

Step 3: Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate[1]

-

A solution of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester (2.5 g, 6.8 mmol) in ethanol is heated to 60 °C.

-

Ferric chloride (FeCl₃) (0.5 g, 3.0 mmol) and activated carbon are added.

-

The mixture is further heated to 80 °C, and 80% hydrazine hydrate (1.7 g, 34.0 mmol) is added.

-

The resulting mixture is stirred at 80 °C for 1 hour and then cooled to room temperature.

-

The mixture is filtered, and the filtrate is washed with ethanol.

-

The filtrate is extracted with DCM (3 x 300 mL).

-

The combined organic layers are separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give a yellow oily liquid (2.5 g, 98% yield).

Characterization Data

The structure and purity of the synthesized compounds were confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

-

Mass Spectrometry: Performed in ESI mode on an Agilent 1100 LC-MS.[2]

-

NMR Spectra: Recorded on Bruker 300 MHz spectrometers with TMS as an internal standard.[2]

Conclusion

This technical guide outlines a robust and high-yielding synthetic route to tert-butyl N-(2-amino-4-methoxyphenyl)carbamate. The provided experimental details and quantitative data offer valuable insights for researchers engaged in the synthesis of this and related compounds for pharmaceutical and other applications. The overall yield of this three-step process is reported to be 81%.[1][3]

References

An In-depth Technical Guide on the Fundamental Reactivity of the Amino and Carbamate Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction

The amino (-NH₂) and carbamate (-NHC(O)O-) functional groups are of paramount importance in the fields of organic chemistry, medicinal chemistry, and drug development. The amino group, characterized by its basicity and nucleophilicity, is a cornerstone of many biologically active molecules, including amino acids, neurotransmitters, and a vast array of pharmaceuticals.[1] However, its high reactivity can be a significant challenge in multi-step organic synthesis.

This has led to the extensive use of the carbamate group, which can be viewed as a "tamed" or "protected" version of the amine.[2][3] By converting a highly reactive amine into a more stable carbamate, chemists can perform reactions on other parts of a molecule without unintended side reactions involving the nitrogen atom.[3] The carbamate group itself is a key structural motif in numerous approved drugs, where it can serve as a stable peptide bond surrogate, a prodrug moiety to enhance pharmacokinetic properties, or a key pharmacophore for interacting with biological targets.[4][5][6] This technical guide provides an in-depth exploration of the core reactivity of both groups, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Part 1: The Amino Group - Core Reactivity and Reactions

The reactivity of the amino group is dominated by the lone pair of electrons on the nitrogen atom, which makes it both a base and a nucleophile.[1][7]

Basicity and Nucleophilicity

Amines are basic and readily accept a proton (H⁺) to form ammonium ions (R-NH₃⁺).[1] Their strength as a base is quantified by the pKa of their conjugate acid. The nucleophilicity of the amine nitrogen is fundamental to its role in chemical synthesis, enabling the formation of new carbon-nitrogen bonds through reactions with electrophiles.[8]

Key Reactions of the Amino Group

Two of the most fundamental reactions involving amines are N-alkylation and N-acylation.

-

N-Alkylation: This reaction forms a new C-N bond by reacting the amine with an alkylating agent, such as an alkyl halide.[9] It is a crucial transformation for synthesizing secondary and tertiary amines.[10] Reductive amination, which involves the reaction of an amine with a carbonyl compound to form an imine that is then reduced, is a widely used and efficient method for N-alkylation.[10]

-

N-Acylation: This reaction involves the substitution of a hydrogen atom on the amine with an acyl group (R-C=O) from reagents like acid chlorides or anhydrides, forming an amide.[9][11] This is one of the most common reactions in organic chemistry, particularly for peptide synthesis and for protecting amines.[12][13]

Quantitative Reactivity Data: pKa Values

The basicity of an amine is a critical parameter influencing its reactivity. The table below summarizes the approximate pKa values for the conjugate acids of various classes of amines. A higher pKa value corresponds to a stronger base.[8][14]

| Amine Class | Example | Approximate pKa of Conjugate Acid (R₃NH⁺) |

| Primary Aliphatic | Methylamine (CH₃NH₂) | 10.6 |

| Secondary Aliphatic | Diethylamine ((CH₃CH₂)₂NH) | 11.0 |

| Tertiary Aliphatic | Triethylamine ((CH₃CH₂)₃N) | 10.7 |

| Aromatic | Aniline (C₆H₅NH₂) | 4.6 |

| Ammonia | NH₃ | 9.3 |

Data sourced from multiple chemistry resources.[1][14][15]

Part 2: The Carbamate Group - Modulated Reactivity and Utility

A carbamate has the general structure R₂N-C(=O)O-R'. It can be considered a hybrid of an amide and an ester.[4] This structure is key to its unique reactivity profile. The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing the nitrogen's basicity and nucleophilicity compared to the parent amine.[4][8][16] This electronic feature makes the carbamate group an excellent protecting group for amines.[3][17]

Role as a Protecting Group

In multi-step synthesis, the high reactivity of amines can lead to unwanted side reactions. By converting the amine to a carbamate, its nucleophilicity is suppressed, allowing other chemical transformations to be carried out selectively.[3] The carbamate can then be removed under specific conditions to regenerate the amine.[17] Commonly used carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), each with distinct conditions for removal, which allows for orthogonal protection strategies.[2][17]

Key Reactions of the Carbamate Group

-

Formation (Protection): Carbamates are typically synthesized by reacting an amine with a chloroformate (e.g., benzyl chloroformate for Cbz) or an activated carbonate (e.g., di-tert-butyl dicarbonate for Boc).[18]

-

Cleavage (Deprotection): The regeneration of the amine from the carbamate is a critical step. The conditions are specific to the carbamate type:

Quantitative Reactivity Data: pKa Values

The delocalization of the nitrogen lone pair makes the N-H proton of a carbamate significantly more acidic than the N-H proton of an amine, but it is still a very weak acid.

| Functional Group | Example | Approximate pKa of N-H Proton |

| Carbamate (N-H) | Methyl carbamate | ~17 |

| Amide (N-H) | Acetamide | ~17-18 |

| Amine (N-H) | Diethylamine | ~35-40 |

Data sourced from Bordwell pKa tables and other organic chemistry resources.[19][20]

Part 3: Experimental Protocols

Protocol 1: General N-Alkylation via Reductive Amination

This protocol describes a one-pot procedure for the N-alkylation of a primary amine with an aldehyde.[10]

-

Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and the aldehyde (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the stirred solution.[10]

-

Reaction Completion: Continue stirring at room temperature until the starting amine is consumed (typically 12-24 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

Protocol 2: General N-Acylation of an Amine

This protocol outlines the acylation of a primary or secondary amine with an acid chloride.[11]

-

Reactant Preparation: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) containing a non-nucleophilic base like pyridine or triethylamine (1.5 equivalents).

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acid chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with saturated aqueous sodium bicarbonate, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the amide product. Further purification can be done by chromatography or recrystallization if necessary.

Protocol 3: Boc-Protection of a Primary Amine

This protocol details the formation of a tert-butoxycarbonyl (Boc) carbamate.[17]

-

Reactant Preparation: Dissolve the primary amine (1.0 equivalent) in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution. If the amine salt (e.g., hydrochloride) is used, add a base like triethylamine (1.2 equivalents) to liberate the free amine.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction is often complete within a few hours. Monitor by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the Boc-protected amine, which is often pure enough for subsequent steps.

Part 4: Role in Drug Development and Signaling Pathways

The interplay between amine and carbamate reactivity is central to drug design. Carbamate-containing drugs are prevalent in medicine, acting as protease inhibitors, anticancer agents, and treatments for neurodegenerative diseases like Alzheimer's.[5][6][21]

Carbamates as Pharmacophores and Prodrugs

The carbamate moiety can act as a stable surrogate for a peptide bond, improving a drug's resistance to metabolic degradation by proteases.[16] It can also be a key pharmacophore, directly participating in hydrogen bonding and other interactions with a target enzyme or receptor.[4] Furthermore, carbamates are widely used in prodrug design to mask a reactive amine or hydroxyl group, improving stability and bioavailability.[5][6][21]

Signaling Pathway: Covalent Inhibition of Enzymes

A significant mechanism of action for many carbamate-based drugs is the covalent modification of serine hydrolase enzymes. A prime example is the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoid signaling lipids.[22] Carbamate inhibitors react with the catalytic serine residue in the FAAH active site, forming a stable, covalent carbamoyl-enzyme intermediate. This inactivates the enzyme, leading to an increase in the levels of endogenous signaling lipids and producing therapeutic effects such as analgesia.[22]

Similarly, carbamate-based drugs like Rivastigmine are used to treat Alzheimer's disease by inhibiting acetylcholinesterase, another serine hydrolase, thereby increasing levels of the neurotransmitter acetylcholine.[23] In other contexts, carbamates have been shown to affect cellular signaling by modulating pathways such as the Nrf2 antioxidant response.[23]

Conclusion

The fundamental reactivity of the amino group, defined by its nucleophilic nitrogen, makes it a vital component of bioactive molecules but a challenge for chemical synthesis. The carbamate group, by tempering this reactivity through resonance stabilization, provides an essential tool for amine protection and serves as a stable and versatile functional group in its own right. Understanding the distinct chemical properties of these two groups, their interconversion, and their roles in biological systems is critical for professionals in drug discovery and development, enabling the rational design of novel therapeutics and the efficient synthesis of complex molecules.

References

- 1. Amino Functional Group | ChemTalk [chemistrytalk.org]

- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. Amine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. ncert.nic.in [ncert.nic.in]

- 12. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Carbamate - Wikipedia [en.wikipedia.org]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. chem.indiana.edu [chem.indiana.edu]

- 21. researchgate.net [researchgate.net]

- 22. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unlocking Synthetic Potential: A Technical Guide to tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis, characterization, and potential research applications of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate. While not extensively documented as a standalone functional molecule, this compound represents a pivotal intermediate for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. Its strategic placement of a Boc-protected amine and a free amine on a methoxy-activated benzene ring offers a versatile platform for selective chemical modifications. This guide provides a comprehensive overview of a proposed synthetic pathway, detailed experimental protocols, and explores promising avenues for future research and development, particularly in the realms of medicinal chemistry and materials science.

Introduction

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is a substituted aromatic diamine derivative. The presence of both a nucleophilic amino group and a protected amino group on the same aromatic ring makes it a valuable building block in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] The methoxy group at the 4-position electronically influences the reactivity of the aromatic ring and the amino groups, potentially allowing for regioselective reactions.

The strategic importance of this molecule lies in its ability to serve as a precursor for the construction of more complex molecular architectures. Substituted o-phenylenediamines are well-established starting materials for the synthesis of benzodiazepines, quinoxalines, benzimidazoles, and other heterocyclic systems, many of which form the core of biologically active compounds.

Synthesis and Characterization

The primary synthetic challenge in preparing tert-butyl N-(2-amino-4-methoxyphenyl)carbamate lies in the selective mono-N-Boc protection of the starting material, 4-methoxy-o-phenylenediamine. The two amino groups exhibit different nucleophilicity due to the electronic effect of the methoxy group, which can be exploited for selective protection.

Proposed Synthetic Pathway

The proposed synthesis involves the direct, selective N-tert-butoxycarbonylation of 4-methoxy-o-phenylenediamine.

Caption: Proposed synthesis of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Triethylamine (optional)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-o-phenylenediamine (1 equivalent) in anhydrous THF or dioxane.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents) portion-wise at room temperature. The use of a slight excess of (Boc)₂O may be necessary to drive the reaction to completion. The addition of a non-nucleophilic base like triethylamine (1.1 equivalents) can be beneficial in some cases to scavenge the liberated acid.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired tert-butyl N-(2-amino-4-methoxyphenyl)carbamate.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

As this compound is not extensively cataloged, experimental data such as precise yields and detailed spectroscopic data would need to be generated through the execution of the above protocol. The following table provides expected data based on similar compounds.

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₈N₂O₃ |

| Molecular Weight | 238.28 g/mol [5] |

| Appearance | Off-white to light brown solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-6.5 (m, 3H, Ar-H), ~6.5 (s, 1H, NH-Boc), ~4.0 (br s, 2H, NH₂), 3.78 (s, 3H, OCH₃), 1.52 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~155, ~150, ~140, ~130, ~120, ~115, ~110 (Ar-C and C=O), 80.5 (C(CH₃)₃), 55.6 (OCH₃), 28.4 (C(CH₃)₃) |

| Mass Spectrometry (ESI+) | m/z: 239.1 [M+H]⁺, 261.1 [M+Na]⁺ |

Potential Research Areas and Applications

The synthetic utility of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate opens up several avenues for research and development.

Synthesis of Bioactive Heterocycles

The primary application of this intermediate is in the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry.

Caption: Potential synthetic routes to bioactive heterocycles.

-

Benzimidazoles: Condensation of the diamine functionality (after deprotection of the Boc group) with aldehydes or carboxylic acids would yield substituted benzimidazoles. These scaffolds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

-

Quinoxalines: Reaction with α-dicarbonyl compounds would lead to the formation of quinoxalines, another important class of nitrogen-containing heterocycles with applications in pharmaceuticals and as dyes.

-

Phenazines: Oxidative condensation with catechols or quinones could be explored for the synthesis of phenazine derivatives, which have shown potential as anticancer agents and antibiotics.

Development of Novel Ligands and Catalysts

The diamine structure can serve as a precursor for the synthesis of novel bidentate ligands for transition metal catalysis. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring, potentially leading to catalysts with enhanced activity and selectivity for various organic transformations.

Materials Science Applications

Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The controlled deprotection of the Boc group in tert-butyl N-(2-amino-4-methoxyphenyl)carbamate could allow for its use in stepwise polymer synthesis, leading to materials with well-defined structures and properties. The methoxy group can also influence the solubility and processing characteristics of the resulting polymers.

Future Directions

The exploration of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate as a synthetic intermediate is still in its early stages. Future research should focus on:

-

Optimization of the Synthetic Protocol: A systematic study to optimize the reaction conditions for the selective mono-N-Boc protection of 4-methoxy-o-phenylenediamine is warranted to improve yields and scalability.

-

Exploration of Downstream Reactions: A thorough investigation into the reactivity of the free amino group and the Boc-protected amine will unveil the full synthetic potential of this intermediate.

-

Synthesis and Biological Evaluation of Derivatives: The synthesis of a library of heterocyclic compounds derived from this intermediate and their subsequent biological screening could lead to the discovery of novel therapeutic agents.

Conclusion

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate, while not a widely studied compound in itself, holds significant promise as a versatile building block in organic synthesis. Its unique substitution pattern provides a valuable tool for chemists to construct complex molecules with potential applications in drug discovery, catalysis, and materials science. This guide serves as a foundational resource to stimulate further research and unlock the full potential of this promising synthetic intermediate.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. 4-Methoxy-o-phenylenediamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 5. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the commercial availability and synthetic pathways for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate, a compound of interest for researchers, scientists, and drug development professionals. Direct commercial, off-the-shelf availability of this specific molecule is limited. Consequently, this document provides a comprehensive overview of a feasible synthetic route starting from readily available precursors.

Executive Summary

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is not a widely stocked chemical intermediate. However, it can be efficiently synthesized in a laboratory setting. The recommended synthetic approach involves the selective mono-N-Boc protection of the commercially available precursor, 4-methoxy-1,2-phenylenediamine. This guide details the necessary starting materials, reagents, a step-by-step experimental protocol, and data on key components.

Sourcing of Key Reagents

The successful synthesis of the target compound hinges on the procurement of high-purity starting materials and reagents. The primary precursor is 4-methoxy-1,2-phenylenediamine, and the key protecting agent is Di-tert-butyl dicarbonate (Boc anhydride).

Table 1: Commercial Availability of Starting Material: 4-Methoxy-1,2-phenylenediamine

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 102-51-2 | - | Also known as 4-Methoxybenzene-1,2-diamine.[1] |

| TCI | 102-51-2 | >98.0% (GC) | Offered as "4-Methoxybenzene-1,2-diamine".[2] |

| Amadis Chemical | 102-51-2 | - | Listed as "1,2-Diamino-4-methoxybenzene".[3] |

| Golden Pharma | 102-51-2 | - | Available as "4-Methoxybenzene-1,2-diamine".[3] |

| SHANGHAI T&W PHARMACEUTICAL | 102-51-2 | - | Marketed as "4-Methoxy-1,2-phenylenediamine".[3] |

Table 2: Commercial Availability of Reagent: Di-tert-butyl dicarbonate (Boc anhydride)

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 24424-99-5 | ≥98.0% (GC) | A common reagent for the introduction of the Boc protecting group. |

| Oakwood Chemical | 24424-99-5 | - | A reagent to form t-BOC derivatives with amines.[4] |

| IndiaMART | 24424-99-5 | 99% min. | Multiple suppliers available.[5] |

| ECHEMI | 24424-99-5 | Industrial and Pharmacy Grade | Various suppliers listed.[6] |

| Chinachemnet | 24424-99-5 | - | Multiple suppliers listed.[7] |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate can be achieved through the selective mono-N-Boc protection of 4-methoxy-1,2-phenylenediamine. The selectivity is driven by the differential basicity of the two amino groups, which can be exploited by careful control of reaction conditions. A general and effective method for the selective mono-Boc protection of diamines involves the in situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amino group towards acylation.

Synthesis Workflow Diagram

Detailed Experimental Protocol

This protocol is adapted from general procedures for the selective mono-Boc protection of diamines.[8][9]

Materials:

-

4-Methoxy-1,2-phenylenediamine (1 eq)

-

Anhydrous Methanol

-

Chlorotrimethylsilane (Me3SiCl) (1 eq)

-

Di-tert-butyl dicarbonate (Boc2O) (1 eq)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Monoprotonation of the Diamine:

-

Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution. The in situ reaction of chlorotrimethylsilane with methanol generates one equivalent of HCl, which protonates one of the amino groups of the diamine.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

-

Boc Protection:

-

To the same flask, add a solution of Di-tert-butyl dicarbonate (1 equivalent) in anhydrous methanol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Redissolve the residue in deionized water and neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired tert-butyl N-(2-amino-4-methoxyphenyl)carbamate.

-

Supplier Selection Logic

For researchers and procurement managers, the selection of a chemical supplier is a critical step. The following diagram illustrates a decision-making process for sourcing the necessary starting materials.

References

- 1. 4-Methoxybenzene-1,2-diamine | 102-51-2 [sigmaaldrich.com]

- 2. 4-Methoxybenzene-1,2-diamine | CymitQuimica [cymitquimica.com]

- 3. CAS No.102-51-2,4-METHOXY-O-PHENYLENEDIAMINE Suppliers [lookchem.com]

- 4. Di-tert-butyl dicarbonate [oakwoodchemical.com]

- 5. dir.indiamart.com [dir.indiamart.com]

- 6. echemi.com [echemi.com]

- 7. Di-tert-butyl dicarbonate, China Di-tert-butyl dicarbonate Manufacturers, China Di-tert-butyl dicarbonate Suppliers [chinachemnet.com]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis protocol for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate, a valuable intermediate in the development of various biologically active compounds. The synthesis is a two-step process commencing with the commercially available starting material, 4-methoxy-2-nitroaniline. The protocol includes Boc-protection of the aniline followed by the reduction of the nitro group.

Reaction Scheme

The overall synthetic route is as follows:

-

Step 1: Boc-Protection: 4-methoxy-2-nitroaniline is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate.

-

Step 2: Nitro Reduction: The intermediate, tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate, is then reduced to the final product, tert-butyl N-(2-amino-4-methoxyphenyl)carbamate.

Experimental Protocols

Step 1: Synthesis of tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate

This procedure outlines the protection of the amino group of 4-methoxy-2-nitroaniline using di-tert-butyl dicarbonate.

Materials:

-

4-methoxy-2-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Standard laboratory glassware for workup

Procedure:

-

In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.2 eq) to the solution.

-

Cool the mixture to 0-5 °C using an ice/water bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate as a solid.

Step 2: Synthesis of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

This procedure details the reduction of the nitro group to an amine.

Materials:

-

tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate

-

Iron(III) chloride (FeCl₃)

-

Activated carbon

-

80% Hydrazine hydrate

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate (1.0 eq) in ethanol, add iron(III) chloride (FeCl₃) (0.44 eq) and a small amount of activated carbon.[1]

-

Heat the mixture to 60 °C.[1]

-

Continue to heat to 80 °C and add 80% hydrazine hydrate (5.0 eq) dropwise to the reaction mixture.[1]

-

Stir the resulting mixture at 80 °C for 1 hour, monitoring the reaction by TLC.[1]

-

After completion, cool the reaction to room temperature.

-

Filter the mixture and wash the solid residue with ethanol.

-

Collect the filtrate and extract with DCM (3 x volumes).[1]

-